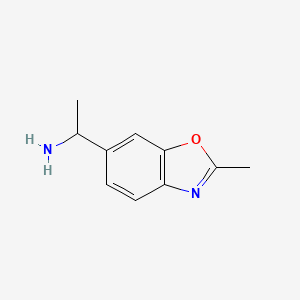
6-(4-methylbenzyl)-3-(phenylamino)-1,2,4-triazin-5(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(4-methylbenzyl)-3-(phenylamino)-1,2,4-triazin-5(4H)-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
Effect on Plant Physiology
- Chloroplast Integrity in Barley Leaves : The compound alters chloroplast integrity in barley leaves, affecting the sedimentation profiles in sucrose gradients. This alteration is possibly due to the inhibition of ascorbate peroxidase and superoxide dismutase activities, leading to an accumulation of toxic reduced-oxygen species in chloroplasts (Muñoz et al., 1990).
- Influence on Lignification Process : In lupin, this compound powerfully inhibits cell-wall lignification catalyzed by peroxidase, impacting the oxidative polymerization of coniferyl alcohol and the generation of hydrogen peroxide from NADH oxidation (Muñoz et al., 1990).
Chemical Synthesis and Reactions
- Synthetic Processes : The compound is involved in various synthetic processes, including the synthesis of 3,5-disubstituted 6-benzyl-1,2,4-triazines and derivations involving displacement reactions of thioxo- and methylthio-groups (Wasti & Joullié, 1976).
- Formation of Derivatives : Derivative formations, like 4-benzylamino-3-(4-methylbenzyl)-1H-1,2,4-triazol-5(4H)-one, are achieved through reactions with Schiff base in the presence of diglyme and NaBH(4) (Yilmaz et al., 2005).
Medical and Biological Research
- Synthesis for PET Tracers : The compound is used in synthesizing derivatives for potential PET tracers, indicating its utility in medical imaging and research (Wang, Gao, & Zheng, 2014).
- Antibacterial Activity : Derivatives like 2-(Substitutedphenyl)-3-bis2, 4-(4′-methylphenylamino)-s-triazine-6-ylaminobenzoylamino-5-H-4-thiazolidinone exhibit antibacterial properties (Ahirwar & Shrivastava, 2012).
Eigenschaften
IUPAC Name |
3-anilino-6-[(4-methylphenyl)methyl]-4H-1,2,4-triazin-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O/c1-12-7-9-13(10-8-12)11-15-16(22)19-17(21-20-15)18-14-5-3-2-4-6-14/h2-10H,11H2,1H3,(H2,18,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PETACUYUEACTIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC2=NN=C(NC2=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-methylbenzyl)-3-(phenylamino)-1,2,4-triazin-5(4H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(2-((8,10-Dimethyl-2-propylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-yl)amino)ethoxy)ethanol](/img/structure/B2540828.png)


![8-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-(3-methylbutyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2540832.png)
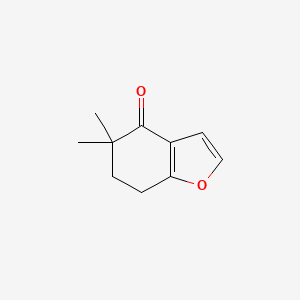
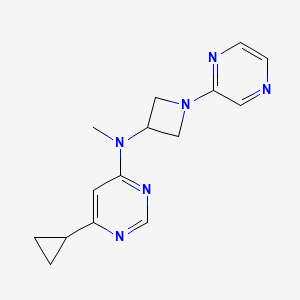
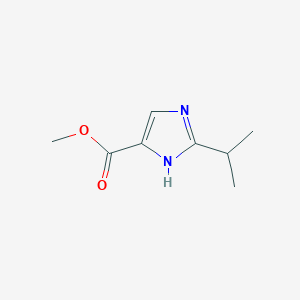
![N-(1,3-benzodioxol-5-yl)-2-[2-(3,4-dimethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide](/img/structure/B2540839.png)
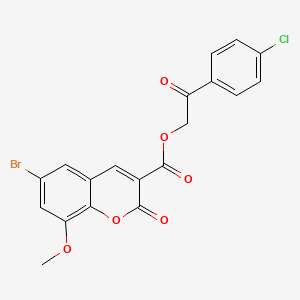
![N'-[4-(1,1-dioxothiazinan-2-yl)phenyl]-N-(3-phenylpropyl)oxamide](/img/structure/B2540842.png)
![4-[(2-Hydroxybenzyl)amino]benzoic acid](/img/structure/B2540843.png)

